Lapatinib-13C2,15N Ditosylate is a stable isotope-labeled compound derived from Lapatinib, which is an antineoplastic agent primarily used in the treatment of breast cancer. The compound is characterized by its molecular formula and has a molecular weight of 928.44 g/mol. It is classified as a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) tyrosine kinases, making it significant in cancer therapy .
The synthesis of Lapatinib-13C2,15N Ditosylate involves several intricate steps, primarily focusing on the construction of the quinazoline ring system and subsequent modifications to introduce the stable isotopes[^2^].
Lapatinib-13C2,15N Ditosylate features a complex molecular structure characterized by multiple functional groups including a quinazoline core, a methoxy group, and sulfonate moieties. The incorporation of stable isotopes and enhances its utility in analytical applications.
Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions that are essential for its synthesis and metabolic studies:
Lapatinib functions as a reversible inhibitor targeting both EGFR and HER2 tyrosine kinases. The mechanism involves binding to the ATP-binding site of these receptors, thereby inhibiting their phosphorylation and subsequent signaling pathways that promote tumor growth.
Lapatinib-13C2,15N Ditosylate is primarily used in scientific research, particularly in studies related to cancer pharmacology and drug metabolism. Its stable isotopes allow researchers to track metabolic pathways and understand drug interactions within biological systems more effectively.
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.:
CAS No.: